5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
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Overview
Description
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Industry: The compound is used in the production of agrochemicals and materials
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenylhydrazine: Used in organic synthesis and pharmaceuticals.
Trifluoromethylketones: Known for their reactivity and use in various chemical reactions.
Trifluoromethylated aromatic compounds: Widely used in materials science and agrochemicals.
Uniqueness
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide stands out due to its dual trifluoromethyl groups, which enhance its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIHLUUBKXJLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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